molecular formula C13H18N2O2S B1584373 Cyclohexanone Tosylhydrazone CAS No. 4545-18-0

Cyclohexanone Tosylhydrazone

Cat. No.: B1584373
CAS No.: 4545-18-0
M. Wt: 266.36 g/mol
InChI Key: WMCVYCATQIGYIO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Cyclohexanone Tosylhydrazone, also known as Cyclohexanone p-Toluenesulfonylhydrazone or n’-cyclohexylidene-4-methylbenzenesulfonohydrazide, is a chemical compound that primarily targets organic substrates in chemical reactions . It is used in the reduction of these substrates in aprotic solvents .

Mode of Action

The mode of action of this compound involves its interaction with its targets, specifically through reduction processes. This compound is reduced with NaBH4 and B2H6 in aprotic solvents . The results indicate that the reduction affords cyclohexyl-tosylhydrazine or an equivalent organometallic adduct . This confirms the mechanism previously proposed for NaBH4 in protic solvents .

Biochemical Pathways

The biochemical pathways affected by this compound involve the reduction of tosylhydrazones . This process is part of the broader carbon insertion strategy for synthesis . The reduction of this compound leads to the formation of cyclohexyl-tosylhydrazine or an equivalent organometallic adduct , which can then participate in further reactions.

Pharmacokinetics

As a chemical compound used in reactions, its bioavailability would depend on factors such as its concentration in the reaction mixture and the conditions of the reaction .

Result of Action

The result of the action of this compound is the reduction of tosylhydrazones, leading to the formation of cyclohexyl-tosylhydrazine or an equivalent organometallic adduct . This process is part of the broader carbon insertion strategy for synthesis . The molecular and cellular effects of this action would depend on the specific context of the reaction.

Action Environment

The action of this compound is influenced by environmental factors such as the solvent used and the temperature of the reaction . For instance, the compound is reduced with NaBH4 and B2H6 in aprotic solvents . The stability and efficacy of this compound may also be affected by these environmental conditions.

Comparison with Similar Compounds

Cyclohexanone Tosylhydrazone is unique due to its specific structure and reactivity. Similar compounds include:

This compound stands out due to its versatility in forming cyclic compounds and its potential in cancer research.

Properties

IUPAC Name

N-(cyclohexylideneamino)-4-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2S/c1-11-7-9-13(10-8-11)18(16,17)15-14-12-5-3-2-4-6-12/h7-10,15H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMCVYCATQIGYIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10288458
Record name Cyclohexanone p-Toluenesulfonylhydrazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10288458
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4545-18-0
Record name 4545-18-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=132020
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Record name 4545-18-0
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Record name Cyclohexanone p-Toluenesulfonylhydrazone
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Record name Cyclohexanone p-Toluenesulfonylhydrazone
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Cyclohexanone Tosylhydrazone
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Customer
Q & A

Q1: What is the typical conformation of cyclohexanone tosylhydrazone in its solid state?

A1: [, ] X-ray crystallography studies reveal that this compound adopts a folded conformation in its solid state. This conformation is characterized by an anti arrangement around the N-N-S-O linkage. Interestingly, the phenyl ring of the tosyl group can adopt different orientations depending on the ring size of the cyclic ketone. For example, in this compound, the phenyl ring eclipses the S-O bond [], while in cyclopentanone tosylhydrazone, the phenyl ring twists away to avoid any eclipsing interactions [].

Q2: How does this compound react with sodium borohydride (NaBH4) and borane (B2H6) in aprotic solvents?

A2: [] Studies have shown that this compound undergoes reduction with both NaBH4 and B2H6 in aprotic solvents. This reaction yields cyclohexyl-tosylhydrazine or an equivalent organometallic adduct. This finding supports the previously proposed mechanism for NaBH4 reduction in protic solvents, demonstrating the versatility of this compound in different reaction conditions.

Q3: Can this compound be used to construct complex molecules?

A3: [] Yes, this compound can be used as a building block in stereoselective C(sp3)-C(sp2) bond-forming reactions. For example, reactions with alkenylboronic acids in the presence of a base lead to the formation of disubstituted cyclohexanes. Notably, these reactions proceed with total regio- and stereoselectivity, making them valuable tools for complex molecule synthesis. DFT calculations suggest that this stereoselectivity arises from the preferred equatorial approach of the boronic acid to the diazocyclohexane intermediate.

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